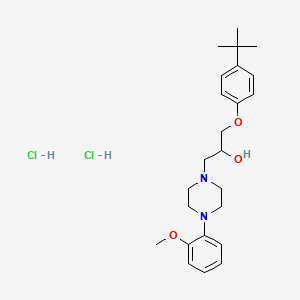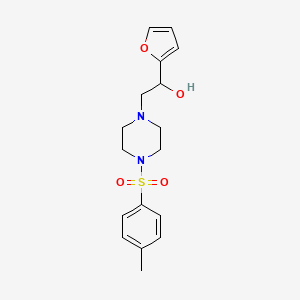
1-phenyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-phenyl-4-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine” is a complex organic compound that contains several functional groups, including a phenyl group, an oxadiazole ring, and a triazole ring . These types of compounds are often used in medicinal chemistry due to their diverse biological activities .
Scientific Research Applications
Photochemical Studies
The compound's application in photochemistry is notable. For instance, its derivatives, 1,2,4-oxadiazoles, have been studied in the presence of nitrogen nucleophiles. These studies reveal interesting photochemical reactions leading to various heterocyclic compounds, such as 1,2,4-triazoles, indazoles, and benzimidazoles (Buscemi, Vivona, & Caronna, 1996). Furthermore, the photochemistry of fluorinated 1,2,4-oxadiazoles has been explored for the synthesis of fluorinated heterocycles, which are significant in pharmaceutical and agricultural industries (Pace et al., 2004).
Catalysis and Green Chemistry
Compounds similar to the subject chemical have been used in catalysis. For example, substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles have shown potential as ligands for palladium(II) complexes, serving as high-turnover-number catalysts for cross-coupling reactions in aqueous media, aligning with the principles of Green Chemistry (Bumagin et al., 2018).
Synthesis of Heterocycles
The compound's derivatives have been utilized in the synthesis of various heterocyclic compounds. For instance, new 1,2,4-triazole derivatives have been synthesized, indicating the compound's utility in creating diverse chemical structures (Jadhav et al., 2017). Additionally, the synthesis of 1-substituted 3-amino-1H-1,2,4-triazoles from ethyl N-(5-phenyl-1,2,4-oxadiazol-3-yl)formimidate showcases the versatility of these compounds in generating new chemical entities (Shen & Zhang, 2015).
Antimicrobial and Anticancer Applications
The compound and its derivatives have been investigated for antimicrobial and anticancer activities. For example, novel 1,2,4-triazol derivatives have shown promising antimicrobial activities (Bektaş et al., 2007). Similarly, certain 1,2,4-oxadiazole derivatives have been evaluated for anticancer activity, demonstrating the compound's potential in medicinal chemistry (Yakantham, Sreenivasulu, & Raju, 2019).
Future Directions
The future research directions for this compound would likely involve further exploring its potential biological activities. This could involve testing it against a variety of microorganisms to determine its antimicrobial or antiviral activities, or it could involve testing it in different disease models to determine its potential as a therapeutic agent .
properties
IUPAC Name |
5-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-phenyltriazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O/c1-11-7-5-6-10-13(11)16-19-17(24-21-16)14-15(18)23(22-20-14)12-8-3-2-4-9-12/h2-10H,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKLESUGXAFDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=C(N(N=N3)C4=CC=CC=C4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2-[(3-Cyano-6-ethyl-5,6,7,8-tetrahydro-2-quinolinyl)sulfanyl]acetyl}-2-pyrrolidinecarboxylic acid](/img/structure/B2921225.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2921229.png)



![N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2921236.png)



![N-[3-[(2-methoxyphenyl)methylamino]quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2921243.png)

![1-[2-(Trifluoromethyl)benzyl]cyclobutanecarboxylic acid](/img/structure/B2921246.png)
